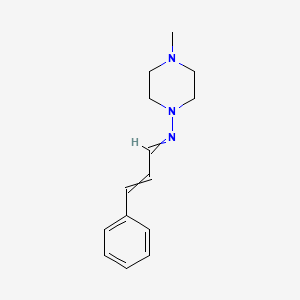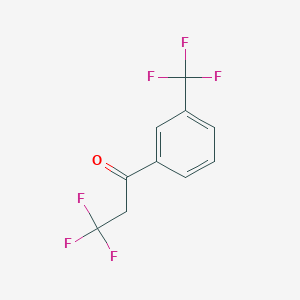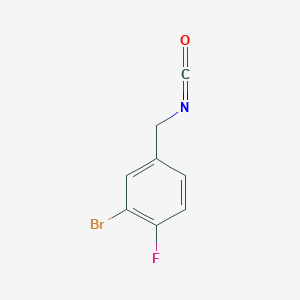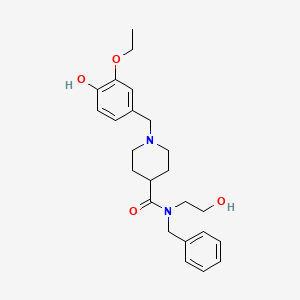
4-Methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group, a piperazine ring, and a conjugated double bond system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE typically involves the condensation reaction between 4-methylpiperazine and cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of secondary or tertiary amines.
Substitution: The phenyl group and the piperazine ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines and other reduced forms of the compound.
Substitution: Functionalized derivatives with various substituents on the phenyl ring or piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for certain receptors or enzymes.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bond system and the presence of the piperazine ring allow the compound to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-AMINE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-ALDEHYDE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-KETONE
Comparison: Compared to its similar compounds, (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is unique due to its imine functional group, which imparts distinct chemical reactivity and biological activity. The presence of the piperazine ring further enhances its potential for forming stable complexes with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
41298-68-4 |
|---|---|
Fórmula molecular |
C14H19N3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
N-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C14H19N3/c1-16-10-12-17(13-11-16)15-9-5-8-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
Clave InChI |
ONKOHLDHCUFDRA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)N=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458500.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)
![(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12458515.png)

![Phenyl 2-({[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexyl]carbonyl}oxy)benzoate (non-preferred name)](/img/structure/B12458521.png)
![9-methyl-3-[(E)-(phenylimino)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12458522.png)

![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
![L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-;L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-](/img/structure/B12458536.png)

![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)
![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)
